C–I Bond Dissociation Energy: Tertiary RfI Requires ~22 kJ/mol Less Energy for Homolytic Cleavage Than Primary CF₃I
The gas-phase C–I bond dissociation energy of the tertiary perfluoroalkyl iodide t-C₄F₉I has been experimentally determined as 208.7 kJ/mol via competitive kinetics against i-C₃F₇I and n-C₃F₇I over 18–153 °C [1]. This value is approximately 22 kJ/mol lower than D(CF₃–I) of ~230.5 kJ/mol and 5–9 kJ/mol lower than D(i-C₃F₇–I) of ~217 kJ/mol [2]. Although the direct measurement was performed on the t-C₄F₉ homologue, quantum-chemical studies confirm that the weakest Cα–I bond among perfluoroalkyl iodides occurs with a tertiary RF group, a class property shared by decafluoro-2-trifluoromethyl-2-iodopentane [3]. The lower BDE translates directly to a lower thermal threshold for radical generation, enabling perfluoroalkyl radical chemistry under milder conditions.
| Evidence Dimension | C–I bond dissociation energy (homolytic) |
|---|---|
| Target Compound Data | D(t-C₄F₉–I) = 208.7 kJ/mol (class-representative tertiary RfI); decafluoro-2-trifluoromethyl-2-iodopentane belongs to the same tertiary RFCF₂C(CF₃)₂I structural class |
| Comparator Or Baseline | D(CF₃–I) ≈ 230.5 kJ/mol; D(C₂F₅–I) ≈ 222 kJ/mol; D(i-C₃F₇–I) ≈ 217 kJ/mol; D(n-C₃F₇–I) ≈ 214 kJ/mol |
| Quantified Difference | Tertiary C–I BDE is ~22 kJ/mol (≈9.5%) lower than primary CF₃I; ~5–9 kJ/mol lower than secondary i-C₃F₇I |
| Conditions | Gas-phase competitive reaction kinetics, temperature range 18–153 °C; BDE values derived from Arrhenius activation energies |
Why This Matters
Lower bond dissociation energy means radical generation initiates at lower temperatures, reducing thermal stress on sensitive substrates and enabling integration with heat-labile downstream chemistry.
- [1] Griffiths, W. J.; Whittle, E. Determination of the Bond Dissociation Energy D(t-C₄F₉–I). J. Fluorine Chem. 1990, 45, 200. DOI: 10.1016/S0022-1139(00)84570-4. View Source
- [2] Ahonkhai, S. I.; Whittle, E. Kinetics of the Competitive Chlorinations of Some Perfluoroalkyl Iodides: Determination of the Bond Dissociation Energies D(CF₃–I), D(C₂F₅–I), and D(i-C₃F₇–I). Int. J. Chem. Kinet. 1984, 16, 543–558. View Source
- [3] Rempel', G. D.; Borisov, Yu. A.; Raevskii, N. I.; Igumnov, S. M.; Rozhkov, I. N. Electron Structure and Reactivity of Organofluorine Compounds. 3. MNDO and AM1 Calculations of the Ground State of Perfluoroalkyl Chlorides, Bromides, and Iodides. Russ. Chem. Bull. 1990, 39, 1055–1059. View Source
